molecular formula C14H16N2O3S B14558419 1-(Benzenesulfonyl)-1-diazonioocta-1,6-dien-2-olate CAS No. 61698-57-5

1-(Benzenesulfonyl)-1-diazonioocta-1,6-dien-2-olate

Cat. No.: B14558419
CAS No.: 61698-57-5
M. Wt: 292.36 g/mol
InChI Key: TWBITFXUTOBWAJ-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-1-diazonioocta-1,6-dien-2-olate is a complex organic compound that features both a benzenesulfonyl group and a diazonium group. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity. The presence of both the benzenesulfonyl and diazonium groups allows for a wide range of chemical reactions, making it a versatile intermediate in various synthetic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Benzenesulfonyl)-1-diazonioocta-1,6-dien-2-olate can be synthesized through several methods. One common approach involves the reaction of benzenesulfonyl chloride with an appropriate diazonium salt under controlled conditions. The reaction typically requires a mild oxidant such as iodosobenzene (PhIO) or 1-hydroxy-1,2-benziodoxol-3-(1H)-one (BI-OH) to achieve high yields .

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors where benzenesulfonyl chloride is reacted with diazonium salts in the presence of a catalyst. The reaction conditions are optimized to ensure maximum yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Benzenesulfonyl)-1-diazonioocta-1,6-dien-2-olate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include sulfonamides, sulfonate esters, and various substituted aromatic compounds .

Scientific Research Applications

1-(Benzenesulfonyl)-1-diazonioocta-1,6-dien-2-olate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Benzenesulfonyl)-1-diazonioocta-1,6-dien-2-olate involves the formation of a positively charged intermediate during electrophilic aromatic substitution reactions. This intermediate then undergoes further reactions to form the final product. The molecular targets and pathways involved include the aromatic ring and the diazonium group, which facilitate the formation of various substituted products .

Properties

CAS No.

61698-57-5

Molecular Formula

C14H16N2O3S

Molecular Weight

292.36 g/mol

IUPAC Name

1-(benzenesulfonyl)-1-diazooct-6-en-2-one

InChI

InChI=1S/C14H16N2O3S/c1-2-3-4-8-11-13(17)14(16-15)20(18,19)12-9-6-5-7-10-12/h2-3,5-7,9-10H,4,8,11H2,1H3

InChI Key

TWBITFXUTOBWAJ-UHFFFAOYSA-N

Canonical SMILES

CC=CCCCC(=O)C(=[N+]=[N-])S(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

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